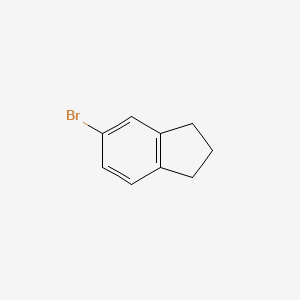








|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=O)[CH2:6][CH2:5]2.C([SiH](CC)CC)C>C1C=CN=CC=1.F>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH2:7][CH2:6][CH2:5]2 |f:2.3|
|


|
Name
|
|
|
Quantity
|
4.74 mmol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C2CCC(C2=CC1)=O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=NC=C1.F
|
|
Name
|
|
|
Quantity
|
11.85 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)[SiH](CC)CC
|
|
Name
|
|
|
Quantity
|
11.85 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)[SiH](CC)CC
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
so the reaction contents
|
|
Type
|
TEMPERATURE
|
|
Details
|
were cooled to 0° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
was stirred for 2 days
|
|
Duration
|
2 d
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched with 50 mL of ice water and after one hour
|
|
Duration
|
1 h
|
|
Type
|
ADDITION
|
|
Details
|
was further diluted with an additional 50 mL of water
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with dichloromethane
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The resulting organic layer was dried over magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was purified by silica gel chromatography (hexanes)
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C2CCCC2=CC1
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 65% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |